molecular formula C8H17NO B2682480 2-(Piperidin-1-yl)propan-1-ol CAS No. 22511-38-2

2-(Piperidin-1-yl)propan-1-ol

Cat. No. B2682480
CAS RN: 22511-38-2
M. Wt: 143.23
InChI Key: VNLCHZSSJTZGBR-UHFFFAOYSA-N
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Description

“2-(Piperidin-1-yl)propan-1-ol” is a compound with the molecular formula C8H17NO . It belongs to the class of piperidine derivatives.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a propyl group with a hydroxyl group at the end .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods and Pharmacological Properties : The compound and its derivatives have been explored for synthesis methods and pharmacological properties. This includes the study of derivatives like trihexyphenidyl, biperiden, and raloxifene (R. Vardanyan, 2018).

  • Structural Analysis through X-ray Investigations : X-ray investigations have been conducted to understand the structural positioning of the piperidine residue in isomeric products derived from this compound (A. Gzella, U. Wrzeciono, W. Pöppel, 1999).

Pharmaceutical Research

  • Evaluation for Antidepressant Activity : Certain derivatives have been synthesized and evaluated for antidepressant activities. These include 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, showing fluoxetine-like activities (S. Kiran Kumar et al., 2004).

  • Crystal and Molecular Structure Analysis : Studies have been done on the crystal and molecular structures of derivatives, providing insights into their potential use in pharmacology (M. Kubicki, P. W. Codding, 2003).

Synthesis of Metabolites

  • Synthesis of Metabolites for Muscle Relaxants : Metabolites of muscle relaxant tolperisone, such as erythro-1-(4′-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-ol, have been synthesized in optically active forms (J. Bálint et al., 2002).

Chemical Kinetics and Reaction Studies

  • Influence of Solvent Polarity on Reactions : Research has been conducted on the influence of solvent polarity and hydrogen bond effects on nucleophilic substitution reactions involving derivatives of this compound (Ali Reza Harifi‐Mood et al., 2011).

  • Investigating Mechanisms of Photocatalytic Dehydrogenation : The role of this compound in photocatalytic dehydrogenation has been explored, providing insights into its use in catalysis (P. Pichat et al., 1987).

Development of Novel Pharmaceuticals

  • Advances in Antidepressant Development : Novel derivatives of 2-(Piperidin-1-yl)propan-1-ol have been studied for their potential as dual 5-HT1A receptor antagonists and serotonin reuptake inhibitors, offering new avenues for antidepressant development (K. Takeuchi et al., 2003).

Applications in Cancer Research

  • Potential in Cancer Therapy : A study identified a human metabolite of naftopidil with significant anti-cancer activities, demonstrating the potential of derivatives in cancer treatment (Tadashi Shimizu et al., 2019).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, future research directions may include further studies on the effects of “2-(Piperidin-1-yl)propan-1-ol” on neurotransmitter systems and its potential as a treatment for neurological and psychiatric disorders.

properties

IUPAC Name

2-piperidin-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(7-10)9-5-3-2-4-6-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLCHZSSJTZGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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